molecular formula C17H18FNO4 B5044718 3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one

Cat. No.: B5044718
M. Wt: 319.33 g/mol
InChI Key: BLHYSNPAYNPXQX-UHFFFAOYSA-N
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Description

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the pyrrolone class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Addition of the oxolan-2-ylmethyl group: This could be done through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor binding: May interact with biological receptors, influencing various biological pathways.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic applications: Possible use in the treatment of diseases due to its biological activity.

Industry

    Material science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interference with cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one: Lacks the fluorophenyl group.

    3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

    Fluorophenyl group: The presence of the fluorophenyl group can significantly influence the compound’s biological activity and chemical reactivity.

    Hydroxyl group: The hydroxyl group provides a site for further chemical modifications, enhancing its versatility in synthesis.

Properties

IUPAC Name

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-10(20)14-15(11-4-6-12(18)7-5-11)19(17(22)16(14)21)9-13-3-2-8-23-13/h4-7,13,15,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHYSNPAYNPXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC3CCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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